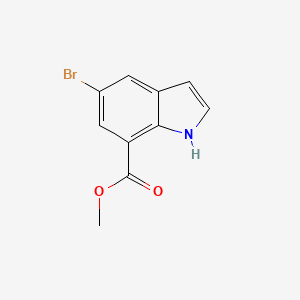

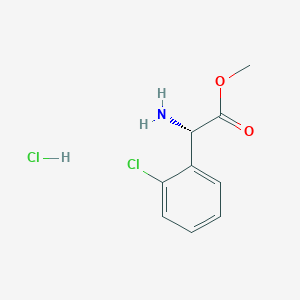

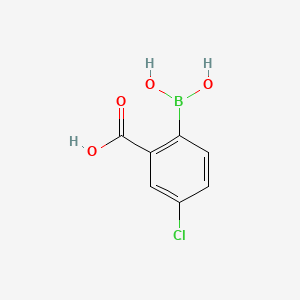

![molecular formula C9H7N3 B1592965 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 267875-39-8](/img/structure/B1592965.png)

4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Übersicht

Beschreibung

4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the parent compound of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, consists of a pyrrole ring fused with a pyridine ring . The molecular formula is C7H6N2 and the molecular weight is 118.1359 .Wissenschaftliche Forschungsanwendungen

Cancer Research and Therapeutics

4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: has been investigated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are critical in various types of tumors, and their inhibition can be a promising strategy for cancer therapy. Derivatives of this compound have shown to inhibit breast cancer cell proliferation and induce apoptosis, as well as significantly reduce migration and invasion abilities of cancer cells .

Material Science

In material science, this compound serves as a heterocyclic building block . It is used in the synthesis of complex molecules that could have applications in creating new materials with specific electronic, optical, or mechanical properties .

Environmental Science

While direct applications in environmental science are not explicitly documented, the compound’s role in the synthesis of various derivatives suggests its potential use in developing environmentally friendly materials or chemicals that could aid in pollution control and environmental remediation .

Analytical Chemistry

4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: is used in analytical chemistry as a reference compound for method development and calibration. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques .

Biochemistry

In biochemistry, this compound is utilized in the study of enzyme interactions and metabolic pathways . Its structural similarity to nucleotides and other biologically active molecules makes it a valuable tool for probing biochemical processes .

Pharmacology

The pharmacological interest in 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile lies in its potential to serve as a precursor for the synthesis of various pharmacologically active molecules. Its derivatives are being explored for therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer .

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-7(4-10)5-12-9-8(6)2-3-11-9/h2-3,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRXDLPWYIZEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=NC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629486 | |

| Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

CAS RN |

267875-39-8 | |

| Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

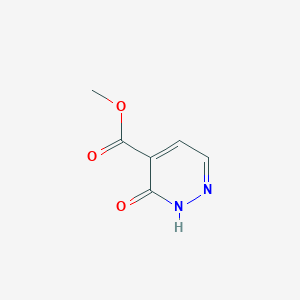

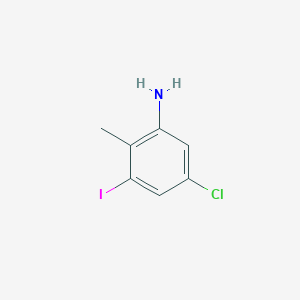

![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592890.png)